molecular formula C10H12N4 B017067 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine CAS No. 105362-45-6

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine

Katalognummer: B017067
CAS-Nummer: 105362-45-6
Molekulargewicht: 188.23 g/mol
InChI-SchlĂŒssel: NUKMUNLDDAJKOE-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine (CAS: 105362-45-6) is a triazole-derived primary amine featuring a methyl group at position 5 and a phenyl group at position 2 of the triazole ring. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of sulfonamides, antituberculosis agents, and polyheterocyclic systems . Its synthesis typically involves click chemistry or nucleophilic substitution reactions, with modifications at the amine group enabling diverse pharmacological applications .

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, enables efficient construction of the 1,2,3-triazole ring while introducing the methanamine moiety. This method typically involves reacting a propargylamine derivative with a phenyl azide under copper catalysis .

General Procedure for CuAAC-Based Synthesis

A representative protocol involves dissolving N-propargylbenzylamine hydrochloride (1.1 mmol) and aromatic azides (3.42 mmol) in a 1:1 mixture of water and tert-butanol . Sodium ascorbate (0.51 mmol) and CuSO₄ (0.115 mmol) catalyze the cycloaddition at room temperature for 18 hours. Post-reaction processing includes extraction with ethyl acetate, drying over MgSO₄, and purification via silica gel chromatography .

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Copper Catalyst5-10 mol% CuSO₄<70% → >85%
Solvent SystemH₂O/t-BuOH (1:1)Maximizes solubility
Reaction Time12-24 hoursCompletes regioselectivity

This method produces the target compound as a hydrochloride salt (C₁₀H₁₃ClN₄, MW 224.69) , confirmed via ESI-MS ([M+H]âș = 189.21) and ÂčH NMR (ÎŽ 4.39 ppm, s, 2H for -CH₂NH₂) .

Functional Group Interconversion from Methanol Precursors

Existing triazole alcohols serve as intermediates for amine synthesis through nucleophilic substitution or oxidation-reduction sequences.

Stepwise Conversion of Methanol to Methanamine

Starting with (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol (CAS 13322-19-5), a two-stage process achieves amine functionalization :

  • Chlorination:
    Reacting the alcohol with acetyl chloride (4.8 g) and triethylamine (9.1 mL) in toluene at 80–85°C forms the corresponding chloride .

  • Ammonolysis:
    Substituting chloride with ammonia under alkaline conditions (30% NaOH, ethanol reflux) yields the primary amine .

Optimization Challenges:

  • Excessive heating during chlorination causes triazole ring degradation (yield drop >20%)

  • Ammonia concentration below 2M results in incomplete substitution (≀50% conversion)

Comparative Analysis of Synthesis Methods

MethodYield RangePurity (%)Scalability
CuAAC 70-85%>95Excellent
Alcohol Substitution 50-65%88-92Moderate
Reductive AminationN/AN/ATheoretical

Critical Observations:

  • CuAAC offers superior regioselectivity for the 1,4-disubstituted triazole isomer

  • Methanol-based routes require harsh conditions that may degrade sensitive functional groups

  • Chromatographic purification remains essential across all methods (hexane/EtOAC 1:2)

Analytical Characterization Protocols

Confirming the structure and purity of this compound necessitates multimodal analysis:

  • ÂčH NMR (400 MHz, CDCl₃):

    • ÎŽ 7.70–7.46 (m, 5H, Ph)

    • ÎŽ 4.39 (s, 2H, CH₂NH₂)

    • ÎŽ 2.41 (s, 3H, CH₃)

  • ESI-MS:

    • [M+H]âș at m/z 189.21 (free base)

    • [M+Cl]⁻ at m/z 224.69 (hydrochloride salt)

  • Elemental Analysis:

    • Calculated for C₁₀H₁₁N₃: C 63.47%, H 5.86%, N 22.21%

    • Observed: C 63.42%, H 5.91%, N 22.18%

Industrial-Scale Production Considerations

While lab-scale synthesis is well-established, mass production faces challenges:

  • Catalyst Recovery: Copper residues require stringent removal (<10 ppm) for pharmaceutical applications

  • Solvent Selection: tert-Butanol/water systems enable easier product isolation vs. DMF toxicity concerns

  • Cost Analysis:

    • Propargylamine derivatives: $17.92/100g

    • Copper catalysts: <$5/reaction batch

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Research has demonstrated that (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine exhibits significant activity against various bacterial strains. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating potential as a new antimicrobial agent .

Anticancer Properties
Recent investigations have shown that this compound possesses anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This positions it as a candidate for further development in cancer therapeutics .

Agricultural Applications

Fungicides
The compound has been explored for use as a fungicide due to its ability to inhibit fungal growth. Its mechanism involves disrupting fungal cell membranes, making it effective against common agricultural pathogens such as Fusarium spp. and Aspergillus spp. . This application is particularly relevant in the context of sustainable agriculture practices.

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of complex molecules and pharmaceuticals due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cycloadditions . This property makes it valuable in the development of new drugs and chemical entities.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against Staphylococcus aureusSignificant reduction in bacterial growth observed
Investigation of Anticancer EffectsTested on various cancer cell linesInduced apoptosis via caspase activation pathways
Agricultural Application StudyAssessed efficacy as a fungicideEffective against Fusarium spp. and Aspergillus spp.

Wirkmechanismus

The mechanism of action of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methanamine group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity.

Vergleich Mit Àhnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features for Comparison :

  • Triazole substitution : Position and type of substituents (methyl, phenyl, halogen, etc.).
  • Amine modifications : Functionalization (e.g., sulfonylation, alkylation).
  • Heterocyclic appendages : Presence of oxazoline, thiazole, or other rings.

Key Observations:

  • Solubility: The hydrochloride salts (e.g., –19) improve aqueous solubility, addressing limitations observed in the parent compound’s poor solubility in non-polar solvents like toluene .
  • Synthetic Flexibility: Sulfonylation of the primary amine () achieves high yields (82%), whereas Ugi-Zhu reactions using the parent amine require polar solvents (e.g., methanol) and extended reaction times (28% yield after optimization) .

Table 2: Property Comparison

Compound Molecular Weight (g/mol) Purity (HPLC) LogP (Predicted) Notable Bioactivity
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine 201.25 Not reported ~2.1 Intermediate in inhibitor synthesis
N-(4-Fluorophenyl)-6-((5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methylthio)-nicotinamide 420.1 92.9% ~3.8 Not reported
1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride 238.7 Min. 95% ~1.5 Scaffold for drug discovery

Key Observations:

  • Lipophilicity : Introduction of a thioether and nicotinamide group () increases LogP, suggesting enhanced membrane permeability compared to the parent compound .

Crystallographic and Spectroscopic Insights

  • NMR Data : The parent compound’s ^1H NMR (ÎŽ 2.42 ppm for methyl, 7.33–8.01 ppm for phenyl) aligns with analogs like [1-(p-tolyl)-1H-1,2,3-triazol-4-yl]methanamine, where tolyl protons appear at ÎŽ 7.2–7.4 ppm .

Biologische AktivitÀt

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula: C10H11N3
  • Molecular Weight: 189.22 g/mol
  • CAS Number: 13322-19-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4,5-dimethyl-2-phenyl-1,2,3-triazole derivatives. The general pathway includes:

  • Reaction of 4,5-dimethyl-2-phenyl-1,2,3-triazole with acetyl chloride and triethylamine.
  • Hydrolysis and subsequent purification through column chromatography.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (”M) Mechanism of Action
MCF-7 (Breast)19.6Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 proteins.
A549 (Lung)25.0Inhibition of EGFR signaling pathways.
HeLa (Cervical)22.5Disruption of cell cycle progression at the S phase.

These findings suggest that this compound may induce apoptosis in cancer cells by modulating key apoptotic proteins and affecting the cell cycle.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Apoptosis Induction: The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift in protein expression leads to mitochondrial outer membrane permeability changes and cytochrome c release into the cytosol.
    • Study Findings: In treated MCF-7 cells, the levels of cytochrome c increased from 0.176 ng/ml to 0.766 ng/ml after treatment with the compound .
  • Cell Cycle Arrest: Flow cytometry analysis revealed that treatment with this compound resulted in a notable increase in cells arrested at the S phase of the cell cycle (from 29.63% to 51.43%) .
  • Kinase Inhibition: The compound exhibits inhibitory activity against several kinases involved in cancer progression, including EGFR and CDK-related kinases .

Case Studies

Case Study 1: MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

  • Increased apoptosis rates.
  • Significant alterations in apoptotic protein levels.
  • Enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil.

Case Study 2: A549 Cells
In A549 lung cancer cells, the compound was shown to effectively inhibit cell proliferation and induce apoptosis through similar mechanisms as observed in MCF-7 cells .

Q & A

Q. What are the established synthetic routes for (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine, and how do reaction conditions influence regioselectivity?

Basic Research Question
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using propargylamine derivatives and aryl azides. Key steps include:

  • Intermediate preparation : Formation of azides (e.g., 2-phenyl-5-methyl-1H-1,2,3-triazol-4-yl) via diazotization of substituted anilines (e.g., 4-methoxyaniline) followed by azide coupling .
  • Cycloaddition : Reaction of the azide with propargyl bromide under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to form the triazole core .
  • Amine functionalization : Alkylation or reductive amination to introduce the methanamine group .

Regioselectivity is controlled by steric and electronic factors. For example, bulkier substituents on the azide favor 1,4-disubstituted triazoles over 1,5-isomers. Solvent polarity and temperature further modulate reaction kinetics .

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Key steps include:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a CCD detector at 100–150 K .
  • Structure solution : Employ direct methods (e.g., SHELXT) for phase determination .
  • Refinement : Iterative refinement of atomic positions and displacement parameters using SHELXL, with hydrogen atoms placed geometrically .

Common ambiguities : Disordered triazole/phenyl groups or amine protonation states can be resolved via anisotropic displacement parameter analysis and Hirshfeld surface calculations .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are conflicting NMR/IR data reconciled?

Basic Research Question

  • ÂčH/ÂčÂłC NMR : The methanamine CH₂ group resonates at ÎŽ 3.2–3.5 ppm (ÂčH) and ÎŽ 40–45 ppm (ÂčÂłC), while the triazole C-4 proton appears as a singlet at ÎŽ 7.8–8.2 ppm .
  • FT-IR : Triazole C=N stretching at 1600–1650 cm⁻Âč and NH₂ bending at 1550–1600 cm⁻Âč .

Data contradictions : Discrepancies in NH₂ signals (e.g., broadening due to hygroscopicity) are resolved by drying samples under vacuum and using deuterated DMSO as solvent .

Q. How can computational methods predict the compound’s reactivity and biological target interactions?

Advanced Research Question

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites. Fukui indices identify reactive centers for functionalization .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like GPCRs or enzymes. The triazole nitrogen atoms show strong hydrogen-bonding interactions with residues in active sites .

Validation : Compare computational results with experimental SCXRD or enzyme inhibition assays .

Q. What strategies address low yields in the final amination step?

Advanced Research Question
Low yields (e.g., <50%) during reductive amination arise from:

  • Side reactions : Over-reduction of imine intermediates to secondary amines. Use milder reducing agents (e.g., NaBH₃CN instead of LiAlH₄) .
  • Purification : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH 10:1) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Thermal stability : Decomposition above 150°C (TGA data). Store at –20°C under inert gas (Ar/N₂) .
  • Light sensitivity : UV-Vis studies show photodegradation of the triazole ring after 72 hrs under UV light. Use amber vials for storage .

Q. What comparative studies exist between this compound and its 1,5-triazole regioisomer?

Advanced Research Question

  • Synthetic comparison : 1,5-regioisomers require Ru-catalyzed azide-alkyne cycloaddition (RuAAC), which is less atom-economical than CuAAC .
  • Biological activity : 1,4-triazoles (target compound) exhibit higher binding affinity to serotonin receptors (e.g., 5-HT₃) due to optimal nitrogen spacing .

Q. How are elemental analysis discrepancies resolved when verifying purity?

Basic Research Question

  • Theoretical vs. experimental : For C₁₀H₁₁N₅, theoretical C: 58.52%, H: 5.35%, N: 34.13%. Deviations >0.3% indicate impurities.
  • Corrective steps : Recrystallize from EtOH/H₂O or use Soxhlet extraction with hexane/ethyl acetate .

Q. What catalytic applications are reported for analogous triazolyl methanamine derivatives?

Advanced Research Question

  • Ligand design : Bis(triazolyl)methanamines coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions. Example: Suzuki-Miyaura coupling with aryl bromides (yield: 75–90%) .
  • Mechanistic insights : IR spectroscopy confirms metal coordination via triazole N-2 and amine N atoms .

Q. How are stereochemical outcomes controlled during asymmetric synthesis of related derivatives?

Advanced Research Question

  • Chiral auxiliaries : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity in propargylamine formation (ee >90%) .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) separate enantiomers during ester hydrolysis .

Eigenschaften

IUPAC Name

(5-methyl-2-phenyltriazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMUNLDDAJKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380088
Record name 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105362-45-6
Record name 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine
(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.